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Compound of Interest

6-Bromo-3,4-dihydro-2H-
Compound Name: ) L
isoquinolin-1-one

Cat. No.: B126386

A comprehensive guide comparing the spectroscopic data of 6-Bromo-3,4-dihydro-2H-
isoquinolin-1-one with its regioisomer and parent compound.

This guide provides a comparative analysis of the spectroscopic data for 6-Bromo-3,4-
dihydro-2H-isoquinolin-1-one, its isomer 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, and the
parent compound 3,4-dihydro-2H-isoquinolin-1-one. The information is intended for
researchers, scientists, and professionals in drug development to facilitate the identification
and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the target compound and
its alternatives.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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dihydro-2H- — — — —

isoquinolin-1-one
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) o 8.35 (br. s) (m), 6.95 (d, —
isoquinolin-1- Hz)
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one[1]

3,4-dihydro-2H-

isoquinolin-1-one

Note: Complete *H NMR data for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one and 3,4-
dihydro-2H-isoquinolin-1-one were not available in the searched literature. The data for the 7-
bromo isomer is provided for comparison.[1]

Table 2: 13C NMR Spectroscopic Data
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Comp
C1 C3 C4 Cda C5 C6 C7 CS8 C8a
ound

6-
Bromo
-3,4-
dihydr
0-2H-
isoqui
nolin-

1-one

7-
Bromo
-3,4-
dihydr
0-2H-
isoqui
nolin-

1-one

3,4-
dihydr
0-2H-
isoqui
nolin-

1-one

Note: Detailed 3C NMR data for the listed compounds were not found in the public domain
during the search.

Table 3: Mass Spectrometry Data
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Mass Spectral Data

Compound Molecular Formula  Molecular Weight
(m/z)

6-Bromo-3,4-dihydro-
2H-isoquinolin-1- CoHsBrNO 226.07 —
one[2]
7-Bromo-3,4-dihydro-
2H-isoquinolin-1- CoHsBrNO 226.07 226, 228 (M+H)*
one[1]
3,4-dihydro-2H-

CsHoNO 147.17 —

isoquinolin-1-one[3]

Table 4: Infrared (IR) Spectroscopy Data

Compound

Key IR Peaks (cm™?)

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

3,4-dihydro-2H-isoquinolin-1-one

Note: Specific IR absorption data were not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

'H and **C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[4]

e 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire the *H NMR spectrum using a standard pulse sequence.

o The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard (0.00 ppm).

e 13C NMR Acquisition:

o Acquire the 33C NMR spectrum using a proton-decoupled pulse sequence to obtain
singlets for each unique carbon atom.[5]

o Alarger number of scans is typically required for 33C NMR due to the low natural
abundance of the 13C isotope.[5]

o Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

o Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the
crystal, and acquire the IR spectrum.

o Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm~* and shows
the vibrational frequencies of the functional groups.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., with Electrospray lonization - ESI).
Procedure:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute
this solution to the low pg/mL or ng/mL range.[6]

« Infusion: Introduce the sample solution into the ion source of the mass spectrometer.
« lonization: lonize the sample using an appropriate method (e.g., ESI).

o Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and
comparison of chemical compounds.
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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